molecular formula C13H6I4O3 B585445 3,5,3',5'-Tetraiodo Thyroaldehyde-13C6 CAS No. 1346601-51-1

3,5,3',5'-Tetraiodo Thyroaldehyde-13C6

Cat. No. B585445
CAS RN: 1346601-51-1
M. Wt: 723.76
InChI Key: XXHLJTORMPKPTC-NNONGNGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,3’,5’-Tetraiodo Thyroaldehyde-13C6 is a labelled analogue of 3,5,3’,5’-Tetraiodo Thyroaldehyde, which is an impurity of Levothyroxine . It is used for research and development purposes .


Molecular Structure Analysis

The molecular formula of 3,5,3’,5’-Tetraiodo Thyroaldehyde-13C6 is C7 [13C]6H6I4O3 . The molecular weight is 723.76 .

Safety and Hazards

3,5,3’,5’-Tetraiodo Thyroaldehyde-13C6 is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound '3,5,3',5'-Tetraiodo Thyroaldehyde-13C6' involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxyphenylacetic acid", "iodine", "13C-labeled formaldehyde", "sodium hydroxide", "sulfuric acid", "sodium nitrite", "sodium thiosulfate", "hydrogen peroxide", "acetic acid", "sodium acetate", "sodium carbonate", "sodium iodide" ], "Reaction": [ "Step 1: Conversion of 4-hydroxyphenylacetic acid to 3,5-diiodo-4-hydroxyphenylacetic acid\n- Dissolve 4-hydroxyphenylacetic acid in sulfuric acid and cool to 0°C\n- Add sodium nitrite and stir for 30 minutes\n- Add a solution of sodium iodide in water and stir for 30 minutes\n- Filter the resulting solid and wash with water to obtain 3,5-diiodo-4-hydroxyphenylacetic acid", "Step 2: Conversion of 3,5-diiodo-4-hydroxyphenylacetic acid to 3,5-diiodo-4-formylphenylacetic acid\n- Dissolve 3,5-diiodo-4-hydroxyphenylacetic acid in acetic acid\n- Add a solution of sodium acetate in acetic acid and stir for 30 minutes\n- Add hydrogen peroxide dropwise and stir for 30 minutes\n- Filter the resulting solid and wash with water to obtain 3,5-diiodo-4-formylphenylacetic acid", "Step 3: Conversion of 3,5-diiodo-4-formylphenylacetic acid to 3,5,3',5'-tetraiodo thyroaldehyde-13C6\n- Dissolve 3,5-diiodo-4-formylphenylacetic acid in acetic acid\n- Add a solution of sodium carbonate in water and stir for 30 minutes\n- Add iodine and stir for 30 minutes\n- Add a solution of 13C-labeled formaldehyde in acetic acid and stir for 30 minutes\n- Add sodium thiosulfate and stir for 30 minutes\n- Filter the resulting solid and wash with water to obtain 3,5,3',5'-tetraiodo thyroaldehyde-13C6" ] }

CAS RN

1346601-51-1

Product Name

3,5,3',5'-Tetraiodo Thyroaldehyde-13C6

Molecular Formula

C13H6I4O3

Molecular Weight

723.76

IUPAC Name

4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde

InChI

InChI=1S/C13H6I4O3/c14-8-3-7(4-9(15)12(8)19)20-13-10(16)1-6(5-18)2-11(13)17/h1-5,19H/i3+1,4+1,7+1,8+1,9+1,12+1

InChI Key

XXHLJTORMPKPTC-NNONGNGPSA-N

SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C=O

synonyms

4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde-13C6; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.